8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol . The compound is solid at room temperature .
Synthesis Analysis
A synthesis for preparation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 . The compound forms a [1,2,4]triazolo[4,3-a]pyridine ring .Chemical Reactions Analysis
The compound is involved in the nucleophilic displacement of chloromethyl derivative with methyl amine . Further studies are needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.2 Ų . The compound is solid at room temperature .Scientific Research Applications
Efficient Synthesis and Structural Characterization
Triazolopyridines, including compounds similar to 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been synthesized using oxidative cyclization techniques. These compounds have been characterized for their biological activity, demonstrating their potential in pharmaceutical applications. The efficient synthesis and structural elucidation of these compounds highlight their significance in medicinal chemistry and drug development (El-Kurdi et al., 2021).
Application in Plant Ecosystem Health
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a similar core structure with 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine, has found these compounds to possess excellent herbicidal activity. This indicates their potential application in agricultural sciences for controlling vegetation and ensuring plant ecosystem health (Moran, 2003).
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis and biological activity of derivatives related to 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine, revealing their antimicrobial and antifungal properties. This suggests their utility in developing new treatments and drugs targeting various microbial and fungal infections (Singh et al., 2010), (Xu et al., 2017).
Potential in Neurological and Psychiatric Disorders
Compounds within the triazolopyridine family have shown effects on glutamate, suggesting their potential application in treating neurological and psychiatric disorders associated with glutamate dysfunction. This area of research opens new avenues for the development of therapeutic agents targeting central nervous system disorders (Gandikota et al., 2017).
Antifungal and Insecticidal Activities
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and found to display significant antifungal and insecticidal activities. These findings underscore the potential of triazolopyridine derivatives in agricultural applications, offering new solutions for pest and disease management (Xu et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302;H312;H315;H319;H332;H335 . Precautionary statements include P271;P261;P280 . More specific safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .
Future Directions
properties
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJWYKFWODIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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